molecular formula C24H17FN4O5S B2535309 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115927-20-2

6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2535309
CAS No.: 1115927-20-2
M. Wt: 492.48
InChI Key: VMZCMLSRLLWMRM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a quinazolin-8(7H)-one core fused with a [1,3]dioxolo group at positions 4 and 3. Key structural modifications include:

  • 1,2,4-Oxadiazole moiety: A 3-(4-fluorophenyl)-substituted oxadiazole linked via a methylthio group to the quinazolinone core. This electron-deficient heterocycle enhances metabolic stability and influences binding affinity in medicinal chemistry applications .
  • 5-Methylfuran-2-ylmethyl substituent: Attached to the nitrogen at position 7, this lipophilic group may improve membrane permeability .

Synthetic routes likely involve cyclocondensation of oxazolones or triazinones with appropriate nucleophiles, as seen in analogous heterocyclic systems . Crystallographic characterization of such complex structures would typically employ SHELX-based refinement tools .

Properties

IUPAC Name

6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-[(5-methylfuran-2-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O5S/c1-13-2-7-16(33-13)10-29-23(30)17-8-19-20(32-12-31-19)9-18(17)26-24(29)35-11-21-27-22(28-34-21)14-3-5-15(25)6-4-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZCMLSRLLWMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Pyrrole Ring Introduction : Condensation reactions with aldehydes or ketones introduce the pyrrole moiety.
  • Final Coupling : The synthesis concludes with the coupling of various functional groups under palladium-catalyzed conditions.

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of 392.4 g/mol .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines, including:

  • HUH7 Liver Carcinoma : Compounds in the oxadiazole series have demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior cytotoxicity .
CompoundCell LineIC50 (µM)
5dHUH710.1
5cHUH718.78
5-FUHUH7>20

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression:

  • Inhibition of Kinases : The oxadiazole core has been linked to inhibition of key kinases like EGFR and VEGFR-2. For example, certain derivatives have shown nanomolar potency against these targets .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level. The binding affinity to specific targets has been modeled using software such as AutoDock Vina, showing significant interactions with active sites of kinases .

ADME Predictions

Absorption, Distribution, Metabolism, and Excretion (ADME) predictions suggest favorable pharmacokinetic properties for this compound class, indicating potential for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have documented the biological effects of oxadiazole derivatives similar to the target compound:

  • In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor growth rates compared to controls.
  • In Vitro Studies : Various derivatives were tested against multiple cancer cell lines showing a range of IC50 values indicative of their potential as anticancer agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including those similar to the compound . For example, compounds with quinazolinone structures have shown significant activity against various bacterial strains due to their ability to inhibit key metabolic pathways in microorganisms.

Case Study: Antimicrobial Screening

A study demonstrated that derivatives of quinazolinones exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of functional groups such as oxadiazole has been linked to enhanced antimicrobial properties. The specific compound under discussion may similarly exhibit potent antimicrobial effects due to its structural characteristics .

Antiviral Properties

The oxadiazole ring is recognized for its antiviral properties. Compounds containing oxadiazoles have been explored for their effectiveness against viral infections, including HIV and other RNA viruses. The mechanism often involves interference with viral replication processes.

Research Findings

In vitro studies have indicated that similar compounds can inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry and replication. The unique structure of the compound may provide a basis for developing new antiviral agents .

Anticancer Activity

Quinazolinone derivatives are also being investigated for their anticancer properties. The structural features of the compound suggest that it may interact with cellular pathways involved in cancer progression.

Mechanistic Insights

Research has shown that quinazolinones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. The specific compound may enhance these effects due to the presence of additional functional groups that facilitate interaction with cellular targets .

Material Science Applications

Beyond biological applications, compounds like 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one are being explored in material science for their unique optical and electronic properties.

Potential Uses

These compounds can be utilized in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices due to their favorable charge transport characteristics and photostability. Research into the synthesis of polymers incorporating such compounds is ongoing, aiming to enhance performance in electronic applications .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains:

  • 1,2,4-Oxadiazole ring : Known for thermal stability but susceptible to nucleophilic/electrophilic attacks under specific conditions.

  • Thioether (–S–CH2–) : Prone to oxidation and alkylation.

  • Furan ring : Reactive toward electrophilic substitution and oxidation.

  • Quinazolin-8(7H)-one core : Hydrolysis-sensitive lactam structure.

  • Dioxolo group : Acid-sensitive ketal-like moiety.

1,2,4-Oxadiazole Ring

  • Nucleophilic Attack : The electron-deficient oxadiazole may react with nucleophiles (e.g., amines, hydroxylamines) at the C-3 or C-5 positions, leading to ring-opening or substitution (see for oxazole reactivity parallels).

  • Reduction : Catalytic hydrogenation or LiAlH4 could reduce the oxadiazole to amidine derivatives.

Thioether Linkage

  • Oxidation : Treatment with H2O2 or mCPBA may yield sulfoxide (–SO–) or sulfone (–SO2–) derivatives.

  • Alkylation : The sulfur atom could undergo alkylation with alkyl halides under basic conditions.

Furan Ring

  • Electrophilic Substitution : Nitration or halogenation at the C-5 position of the furan is plausible due to its electron-rich nature.

  • Oxidation : Ozone or peroxides might cleave the furan ring to form diketones or carboxylic acids.

Quinazolinone Core

  • Hydrolysis : Under acidic or alkaline conditions, the lactam ring may hydrolyze to form anthranilic acid derivatives.

  • Ring Modification : Reactivity with Grignard reagents or reducing agents could modify the carbonyl group.

Comparative Reactivity Data

While direct studies on this compound are absent, analogous structures from the search results ( ) provide insights:

Functional Group Reaction Type Observed Outcome (Analogues) Conditions
1,2,4-OxadiazoleHydrolysisRing-opening to amidoximeHCl/EtOH, reflux
ThioetherOxidationSulfone formationH2O2, AcOH
FuranElectrophilic bromination5-Bromo-furan derivativeBr2, DCM

Oxidation of Thioether

Reagents : H2O2 in acetic acid
Product : Sulfone derivative (–SO2–CH2–).
Mechanism : Two-step oxidation via sulfoxide intermediate.

Hydrolysis of Quinazolinone

Reagents : 6M HCl, reflux
Product : Anthranilic acid derivative with cleavage of the lactam ring.
Mechanism : Acid-catalyzed nucleophilic attack on the carbonyl.

Electrophilic Substitution on Furan

Reagents : HNO3/H2SO4
Product : Nitro-substituted furan at the C-5 position.
Mechanism : Nitronium ion attack facilitated by the electron-rich ring.

Stability Concerns

  • The dioxolo group may undergo acid-catalyzed hydrolysis, destabilizing the core structure.

  • Light or heat could induce decomposition of the oxadiazole ring, as observed in .

Synthetic Modifications

Derivatization strategies from similar compounds ( ) suggest:

  • Suzuki Coupling : Introduction of aryl groups via palladium catalysis at the oxadiazole ring.

  • Mitsunobu Reaction : Etherification of the furan hydroxyl group (if present in derivatives).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized against related heterocycles, focusing on core modifications and substituent effects.

Table 1: Key Structural and Functional Comparisons

Compound Name (Core Structure) Substituents Key Properties/Applications Reference
Quinazolin-8(7H)-one derivatives [1,3]Dioxolo[4,5-g] fusion; oxadiazole-thioether linkage Enhanced stability (oxadiazole), improved solubility (dioxolo group)
3-(4-Fluorophenyl)-1,2,4-oxadiazole analogs Varied linkages (e.g., methylthio, carboxamide) Bioactivity in kinase inhibition; fluorophenyl enhances target selectivity
5-Methylfuran-containing heterocycles Furan-2-ylmethyl substituents on nitrogen Increased lipophilicity; potential CNS penetration
Thiadiazole-based quinazolinones (e.g., PF 43(1)) Thiadiazole instead of oxadiazole; pivalamido groups Antibacterial activity; thiadiazole improves electron-deficient character

Electronic and Steric Effects

  • Oxadiazole vs. However, the oxadiazole’s lower polar surface area may favor oral bioavailability .
  • Fluorophenyl vs. Non-Halogenated Aromatics: Fluorine’s electronegativity and small atomic radius reduce metabolic oxidation compared to chlorophenyl analogs, as observed in isosteric drug candidates .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Utilize a heterogenous catalytic system with PEG-400 as the solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as the catalyst. React equimolar amounts of precursors at 70–80°C for 1 hour under continuous stirring. Monitor reaction progress via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid. This method achieved high purity in analogous thioether-containing heterocycles .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Combine ¹H/¹³C-NMR to identify proton environments (e.g., fluorophenyl, methylfuran, and dioxolo groups) and FT-IR to detect functional groups (C=S, C-O-C). For example, thioether signals appear at δ 2.5–3.5 ppm in ¹H-NMR, while oxadiazole rings show characteristic IR stretches at 1600–1650 cm⁻¹. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .

Q. Which purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Employ recrystallization using hot aqueous acetic acid to remove unreacted starting materials. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane gradient) if TLC indicates multiple products. For thioether derivatives, washing with cold methanol can eliminate hydrophilic byproducts .

Advanced Research Questions

Q. How can contradictions in NMR data for thioether-containing analogs be resolved?

Methodological Answer: Perform variable-temperature NMR to assess thione-thiol tautomerism, which may cause signal splitting. Compare experimental data with computational predictions (e.g., DFT for tautomeric equilibrium constants). For example, Karpenko et al. (2018) resolved tautomerism in oxadiazole-thiones using combined experimental and theoretical spectroscopy .

Q. What computational methods predict the reactivity of the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer: Apply density functional theory (DFT) to calculate HOMO-LUMO gaps and Fukui indices, identifying nucleophilic/electrophilic sites. Wang et al. (2009) used DFT to model charge distribution in triazole-thiones, correlating electronic properties with substitution patterns . For the oxadiazole ring, simulate electrophilic aromatic substitution at C5 using Gaussian or ORCA software.

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer: Modify the 5-methylfuran or 4-fluorophenyl substituents via alkylation or cross-coupling reactions. For example, replace the methylfuran with other heterocycles (e.g., thiophene) using Suzuki-Miyaura coupling. Evaluate biological activity through in vitro assays (e.g., enzyme inhibition) and correlate substituent effects with computational descriptors (e.g., logP, polar surface area) .

Q. What strategies address discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer: Recalcine samples to ensure dryness and avoid solvent inclusion. Use high-resolution mass spectrometry (HRMS) to validate molecular formulas. For example, Safonov (2020) reconciled minor C/H/N deviations (<0.5%) in thiazole derivatives by repeating combustion analysis under inert atmospheres .

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